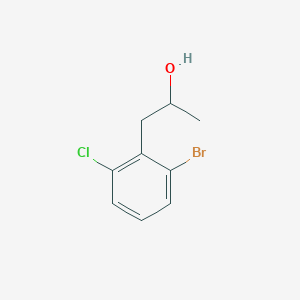

1-(2-Bromo-6-chlorophenyl)propan-2-ol

Description

1-(2-Bromo-6-chlorophenyl)propan-2-ol is a halogenated aromatic alcohol with the molecular formula C₉H₁₀BrClO and a calculated molecular weight of 249.35 g/mol. The compound features a propan-2-ol backbone attached to a 2-bromo-6-chlorophenyl group. This structure confers unique physicochemical properties, including polarity influenced by the hydroxyl group and steric/electronic effects from the halogen substituents.

Properties

Molecular Formula |

C9H10BrClO |

|---|---|

Molecular Weight |

249.53 g/mol |

IUPAC Name |

1-(2-bromo-6-chlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10BrClO/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4,6,12H,5H2,1H3 |

InChI Key |

CSBPBSVBONMGJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C=CC=C1Br)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(2-Bromo-6-fluorophenyl)propan-1-ol

- Molecular Formula: C₉H₁₁BrFNO₂ (as listed, though discrepancies exist in the evidence) .

- Key Differences: Substituent Position: Bromine at position 2 and fluorine at position 6 on the phenyl ring, compared to bromine at 2 and chlorine at 6 in the target compound. Functional Group: Propan-1-ol (primary alcohol) vs. propan-2-ol (secondary alcohol). Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine could influence electronic interactions with biological targets .

3-(4-Bromo-2-chlorophenyl)propanoic Acid

- Molecular Formula: C₁₁H₈ClFN₂O₂ (as listed in the evidence, though inconsistencies are noted) .

- Key Differences: Substituent Position: Bromine at position 4 and chlorine at position 2 on the phenyl ring. Functional Group: Propanoic acid (carboxylic acid) vs. propan-2-ol (alcohol). Impact: The carboxylic acid group introduces higher acidity (pKa ~4.8) compared to the alcohol (pKa ~16–18), affecting ionization state and membrane permeability. The altered halogen positions may reduce steric hindrance compared to the target compound .

Pharmacologically Active Analogues

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Molecular Formula : C₂₃H₂₉N₃O₆ (estimated from ).

- Key Differences: Core Structure: Indole ring system vs. simple phenyl group. Functional Groups: Additional methoxy and methoxymethyl substituents, as well as an ethylamino side chain. Pharmacological Data: Exhibits α₁-, α₂-, and β₁-adrenoceptor binding affinity, antiarrhythmic activity, and hypotensive effects . Impact: The indole moiety and extended side chain likely enhance receptor interactions, suggesting that the target compound’s simpler structure may lack these specific pharmacological properties unless modified .

Derivatives with Heterocyclic Modifications

1-(2-Bromo-6-chlorophenyl)indolin-2-one

- Molecular Formula: C₁₄H₉BrClNO .

- Key Differences: Core Structure: Indolin-2-one (a bicyclic lactam) replaces the propan-2-ol chain. This contrasts with the target compound’s flexible alcohol group, which may prioritize different metabolic pathways .

Implications for Research

- Functional Group Optimization : Secondary alcohols (propan-2-ol) may offer metabolic stability over primary alcohols (propan-1-ol) due to reduced oxidation susceptibility .

- Pharmacological Potential: While the target compound lacks direct activity data, analogues with indole or adrenoceptor-targeting groups suggest avenues for structural modification to achieve specific biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.